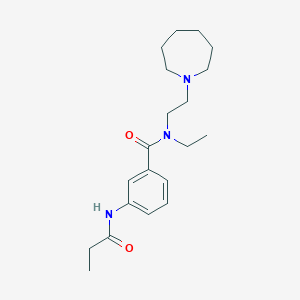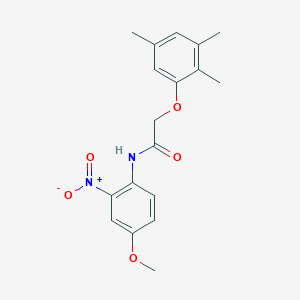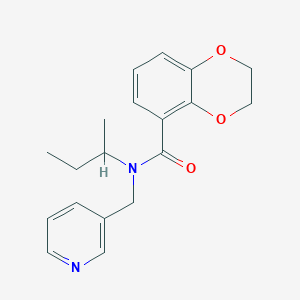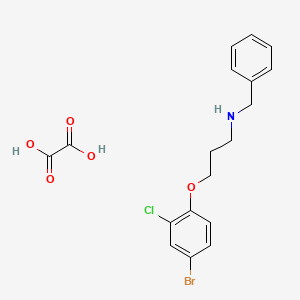![molecular formula C18H26N2O8 B4042102 2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042102.png)
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid
Übersicht
Beschreibung
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a nitrophenoxy group, and an oxalic acid moiety, making it a versatile molecule for various applications.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid typically involves multiple steps, starting with the preparation of the nitrophenoxy intermediate. One common method involves the nitration of 2,6-dimethylphenol to produce 2,6-dimethyl-4-nitrophenol . This intermediate is then reacted with butyl bromide in the presence of a base to form the butyl ether derivative. The final step involves the reaction of this intermediate with morpholine and oxalic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amine derivatives.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. The oxalic acid moiety may also play a role in chelation and binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-4-nitrophenol: A precursor in the synthesis of the target compound.
4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine: A structurally related compound with similar properties.
Uniqueness
2,6-Dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[4-(4-nitrophenoxy)butyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-13-11-17(12-14(2)22-13)9-3-4-10-21-16-7-5-15(6-8-16)18(19)20;3-1(4)2(5)6/h5-8,13-14H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYOSXOIYDZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dimethylphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B4042021.png)

![4-[3-(2,4-Dichloro-6-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042041.png)



![N-[1-(1,3-benzothiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B4042085.png)

![5-{3-chloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4042095.png)

![N-benzyl-2-[2-(4-propoxyphenoxy)ethoxy]ethanamine oxalate](/img/structure/B4042111.png)
![1-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4042116.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4042120.png)

